Cas no 111493-65-3 (1-methyl-4-nitro-1H-pyrazole-5-sulfonamide)

1-methyl-4-nitro-1H-pyrazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide
- 111493-65-3
- EN300-1986959
-
- インチ: 1S/C4H6N4O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3,(H2,5,11,12)
- InChIKey: LKMVLMWZPBWCKP-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C=NN1C)[N+](=O)[O-])(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 206.01097586g/mol
- どういたいしつりょう: 206.01097586g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- 疎水性パラメータ計算基準値(XlogP): -1
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986959-10.0g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1986959-0.1g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1986959-5g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1986959-1g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1986959-0.5g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1986959-5.0g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 5g |
$4722.0 | 2023-06-02 | ||
Enamine | EN300-1986959-0.05g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1986959-1.0g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1986959-10g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1986959-2.5g |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide |
111493-65-3 | 2.5g |
$1931.0 | 2023-09-16 |
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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1-methyl-4-nitro-1H-pyrazole-5-sulfonamideに関する追加情報
Comprehensive Overview of 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide (CAS No. 111493-65-3): Properties, Applications, and Industry Insights
1-methyl-4-nitro-1H-pyrazole-5-sulfonamide (CAS 111493-65-3) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique sulfonamide and nitropyrazole functional groups. This compound belongs to the pyrazole derivatives family, known for their versatile biological activities and applications in drug discovery. With the increasing demand for novel small molecule inhibitors and intermediates, this chemical has emerged as a promising candidate for targeted therapies.
The molecular structure of 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide features a nitro group at the 4-position and a sulfonamide moiety at the 5-position, which contribute to its potential as a enzyme inhibitor or receptor modulator. Researchers are particularly interested in its structure-activity relationship (SAR) for designing new bioactive compounds. Recent studies suggest possible applications in developing antimicrobial agents and anti-inflammatory drugs, aligning with current industry trends toward precision medicine.
From a synthetic chemistry perspective, CAS 111493-65-3 serves as a valuable building block for constructing more complex molecules. Its nitropyrazole core offers opportunities for click chemistry modifications, making it relevant to modern combinatorial chemistry approaches. The compound's physicochemical properties, including moderate water solubility and stability under physiological conditions, enhance its utility in medicinal chemistry workflows.
In the context of green chemistry initiatives, researchers are exploring eco-friendly synthesis routes for 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide to reduce environmental impact. This aligns with growing concerns about chemical sustainability and the pharmaceutical industry's push toward greener synthetic methods. Analytical techniques like HPLC and LC-MS are commonly employed for purity assessment and characterization of this compound.
The commercial availability of 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide through specialty chemical suppliers has facilitated its adoption in various research programs. Proper storage conditions (typically 2-8°C in inert atmosphere) and handling protocols are essential to maintain its stability. As with all research chemicals, appropriate safety measures should be followed during laboratory use.
Looking ahead, the potential of CAS 111493-65-3 in drug discovery pipelines continues to grow, particularly in areas addressing antibiotic resistance and chronic inflammation. Its structural features make it a compelling subject for computational chemistry studies and virtual screening campaigns. The compound's intellectual property landscape remains active, with several patents referencing its derivatives.
For researchers seeking high-purity 1-methyl-4-nitro-1H-pyrazole-5-sulfonamide, verification of certificate of analysis (CoA) and spectroscopic data (NMR, IR) is recommended. The compound's growing presence in scientific literature suggests expanding applications across multiple disciplines, from chemical biology to material science innovations.
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